2-Piperazineethanol

Descripción

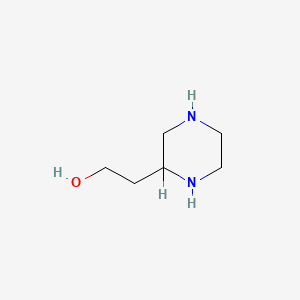

Structure

3D Structure

Propiedades

IUPAC Name |

2-piperazin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSFSAGQNGRBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027845 | |

| Record name | Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25154-38-5, 3388-79-2 | |

| Record name | Monohydroxyethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3388-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Piperazineethanol and Its Derivatives

Synthesis of Functionalized 2-Piperazineethanol Derivatives

Introduction of Aromatic and Heterocyclic Substituents

The functionalization of the piperazine (B1678402) core of this compound with aromatic and heterocyclic substituents is a significant area of synthetic chemistry, enabling the creation of diverse compounds with tailored properties. Many piperazine derivatives are prevalent in medicinal chemistry, with approximately 20% featuring substituents on the carbon atoms of the piperazine ring, contributing to their broad therapeutic spectrum, including antidepressant, anthelmintic, and anticancer properties. mdpi.com

One advanced approach for introducing aromatic groups involves C–H arylation of piperazines. Photoredox catalysis has emerged as a mild and green alternative to classical methods for this purpose. mdpi.com This methodology allows for the direct coupling of N-Boc piperazines with 1,4-dicyanobenzenes to yield α-aryl-substituted piperazines. mdpi.com The reaction mechanism typically involves the deprotonation of the piperazine C–H bond adjacent to the nitrogen atom to form an α-amino radical, which then couples with an arene radical anion, followed by rearomatization. mdpi.com

Furthermore, the synthesis of piperazine-based acetanilides and other compounds incorporating various heterocyclic moieties has been reported, often driven by their potential biological activities. researchgate.nettandfonline.com For instance, the green synthesis of piperazine-substituted Schiff bases has been achieved by reacting 2-naphthylpiperazine with various substituted aromatic aldehydes. derpharmachemica.com These reactions can be facilitated by microwave irradiation, significantly reducing reaction times and leading to excellent yields. derpharmachemica.com

Complex this compound derivatives, such as 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylthio)methyl)-, exemplify the introduction of aromatic and sulfur-containing groups. Its synthesis typically involves multi-step organic synthesis techniques, including alkylation and substitution reactions to append the necessary functional groups onto the piperazine ring. ontosight.ai

Stereoselective Synthesis of Chiral this compound Analogues

The stereoselective synthesis of chiral this compound analogues is crucial due to the distinct biological activities often exhibited by different enantiomers. Enantioselective synthesis aims to produce one stereoisomer in unequal amounts, which is particularly important in pharmaceuticals. wikipedia.org

One method for synthesizing chiral 2-substituted piperazines and their derivatives begins with optically pure amino acids. This multi-step process involves the preparation of hydrochloride of chiral amino acid ester, followed by the reduction of biscarbonyl groups to obtain a chiral synthon, and subsequent deprotection. google.com A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described, originating from α-amino acids. rsc.org A key transformation in this route involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method has been validated with different protecting groups and successfully scaled up to multigram quantities. rsc.org

Another significant advancement in stereoselective piperazine synthesis involves palladium-catalyzed asymmetric hydrogenation. This technique has been developed for pyrazin-2-ols, which are tautomeric hydroxyl-containing pyrazines, providing access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn The resulting chiral piperazin-2-ones can then be converted into chiral piperazines without any loss of optical purity. rsc.orgdicp.ac.cn This approach offers a facile and efficient pathway to important chiral piperazine motifs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is paramount for minimizing environmental impact and promoting sustainable practices. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dicp.ac.cnresearchgate.net

Several sustainable synthetic strategies have been explored for piperazine analogues, aligning with the 12 principles of green chemistry:

Waste Prevention: Designing syntheses to prevent waste is a core principle. derpharmachemica.comdicp.ac.cnresearchgate.net

Atom Economy: Maximizing the incorporation of all starting materials into the final product reduces waste. derpharmachemica.comdicp.ac.cnresearchgate.netnih.gov

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity. derpharmachemica.comdicp.ac.cnresearchgate.net

Safer Solvents and Auxiliaries: Avoiding or using innocuous solvents and separation agents. derpharmachemica.comdicp.ac.cnresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. derpharmachemica.comdicp.ac.cnresearchgate.net

Use of Renewable Feedstocks: Utilizing starting materials that are renewable rather than depletable. derpharmachemica.comdicp.ac.cnresearchgate.net

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. derpharmachemica.comdicp.ac.cnresearchgate.net

Reduced Derivatives: Minimizing or avoiding unnecessary derivatization steps that require additional reagents and generate waste. derpharmachemica.comdicp.ac.cnresearchgate.netnih.gov

Specific green chemistry approaches applied to piperazine synthesis include:

Microwave-assisted techniques: These methods can drastically reduce reaction times and improve yields, as seen in the synthesis of piperazine-substituted Schiff bases. derpharmachemica.comresearchgate.net

Photoredox catalysis: This technique offers a mild and environmentally friendly alternative, particularly when utilizing organic photocatalysts, which are more sustainable as they can be synthesized from renewable organic materials. mdpi.com

Green solvents and catalyst-free synthesis: Researchers are continuously striving to incorporate these elements for safer and more effective reactions, aiming for maximum yield with reduced time consumption. researchgate.netresearchgate.net

Multicomponent single-pot reactions: These reactions enhance efficiency by combining multiple steps into one, reducing purification steps and waste. researchgate.netresearchgate.net

Continuous Flow Synthesis and Process Intensification Studies

Continuous flow synthesis and process intensification represent a paradigm shift from traditional batch processes, offering significant advantages in efficiency, safety, and scalability for the production of this compound and its derivatives. google.comrsc.org This approach involves conducting reactions in a continuous flow of reactants, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which leads to improved selectivity and efficiency. google.com

Key benefits and applications in piperazine synthesis include:

Enhanced Productivity and Scalability: Continuous flow systems facilitate reaction scale-up and simplify operational conditions, minimizing contact with reagents, which is particularly beneficial when dealing with hazardous substances. mdpi.com

Improved Heat and Mass Transfer: Flow reactors offer superior heat and mass transfer compared to batch reactors, positively impacting conversion rates, safety, and reproducibility. rsc.orgvulcanchem.com

Consecutive Reductions in Flow: A notable example is the development of a continuous-flow consecutive reduction method for the C-N bond formation in the synthesis of a key intermediate of the antipsychotic drug cariprazine. mdpi.comnih.govresearchgate.net This two-step procedure involves a DIBAL-H mediated selective ester reduction in a miniature alternating diameter reactor, followed by reductive amination using catalytic hydrogenation on a 5% Pt/C catalyst. mdpi.comnih.govresearchgate.net The integration of an at-line extraction step helps prevent precipitation of byproducts, simplifying workup. mdpi.comresearchgate.net

Multi-step Continuous Flow Sequences: Uninterrupted, multi-step continuous flow sequences have been developed for the preparation of complex aryl piperazine drugs like flibanserin. researchgate.net These sequences can involve heterogeneously catalyzed reductive amination reactions, benzimidazolone formation, and biphasic flow deprotection integrated with in-line purification. researchgate.net

Alternative Energy Sources: The integration of alternative energy sources such as microwaves and ultrasound with continuous flow systems further promotes reaction kinetics and process intensification. rsc.orgvulcanchem.com

These advancements underscore the growing trend towards more compact, efficient, and safer manufacturing processes in the chemical industry, particularly for complex pharmaceutical intermediates like this compound derivatives. google.com

Chemical Transformations and Reactivity Profiles of 2 Piperazineethanol

Amine-Mediated Reactions of the Piperazine (B1678402) Moiety

The piperazine moiety in 2-Piperazineethanol contains two secondary amine nitrogens, which are the primary sites for a variety of chemical transformations.

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is central to their participation in a wide array of reactions, including alkylation, acylation, and condensation reactions. The reactivity of these nitrogen atoms can be influenced by steric hindrance and the electronic nature of the substituents on the piperazine ring.

The lone pair of electrons on the nitrogen atoms allows them to act as effective nucleophiles in substitution reactions. For instance, piperazine and its derivatives readily undergo nucleophilic substitution with compounds like pentafluoropyridine, where the substitution preferentially occurs at the para position. The nucleophilic character of the piperazine nitrogens is also harnessed in the synthesis of various pharmaceutical compounds through reactions with suitable electrophiles.

The bifunctional nature of the piperazine ring, with its two nitrogen atoms, makes it an excellent building block for the synthesis of macrocyclic and other heterocyclic structures. These cyclization reactions are pivotal in the construction of complex molecular architectures with specific host-guest recognition capabilities.

One notable application is in the synthesis of macrocycles containing two piperazine rings, which can be achieved through a one-pot cyclization/imine formation followed by reduction. The conformation of the piperazine ring, which thermodynamically favors a chair conformation, can influence the size of the resulting macrocyclic ring. In some instances, the piperazine ring can adopt a boat conformation to act as a bidentate moiety, particularly in smaller macrocycles when bound to metal ions.

Furthermore, piperazine derivatives can undergo Mn(OAc)₃-mediated oxidative radical cyclization reactions with 1,3-dicarbonyl compounds to yield piperazine-substituted dihydrofuran derivatives. These reactions demonstrate the versatility of the piperazine moiety in forming new heterocyclic systems.

Hydroxyl Group Reactivity and Functional Group Interconversions

The primary hydroxyl group in this compound is another key site of reactivity, enabling a range of functional group interconversions. These transformations are fundamental in organic synthesis for modifying the properties and reactivity of the molecule.

The hydroxyl group can be readily converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. For example, treatment of 2-piperazinyl ethanols with tosyl chloride in pyridine (B92270) can lead to the formation of the corresponding O-tosylate. Interestingly, in some cases, this intermediate can spontaneously convert into a chloride, demonstrating a facile functional group interconversion from an alcohol to an alkyl chloride. The presence of the piperazine fragment can accelerate this transformation.

Esterification is another common reaction of the hydroxyl group. Alcohols react with electrophilic derivatives of carboxylic and sulfonic acids to form esters. This reaction is crucial for the synthesis of various esters with potential applications in different fields of chemistry.

Oxidation and Reduction Pathways of this compound

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the piperazine ring or the ethanol (B145695) side chain.

The piperazineethanol moiety can be oxidized to the corresponding piperazineacetic acid. In a study on the metabolism of tiaramide, a compound containing a piperazineethanol group, it was found that this oxidation is catalyzed by alcohol and aldehyde dehydrogenases in liver preparations. This enzymatic oxidation proceeds via an aldehyde intermediate. nih.gov The formation of the piperazineacetic acid was faster with NAD+ as a cofactor compared to NADP+ and was inhibited by pyrazole (B372694) and disulfiram, which are known inhibitors of alcohol and aldehyde dehydrogenases, respectively. nih.gov

Electrochemical oxidation of piperazine itself can lead to the formation of N-methoxyl piperazine, N-carbonyl piperazine, and N,N'-dicarbonyl piperazine, depending on the reaction conditions. electrochemsci.org While not directly on this compound, this indicates the susceptibility of the piperazine nitrogens to oxidation.

Regarding reduction, while the direct reduction of the this compound molecule is not extensively documented, processes for synthesizing N-(2-hydroxyethyl)piperazine involve reductive steps. For instance, it can be prepared through a simultaneous reductive alkylation-cyclization reaction of monoethanolamine and diethanolamine (B148213) in a hydrogen atmosphere over a hydrogenation-dehydrogenation catalyst. google.com Additionally, the synthesis of various piperazine derivatives often involves the reduction of precursor molecules like pyrazines or the use of reducing agents in reductive amination reactions.

Complexation Chemistry and Ligand Properties

The nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. This ability to form complexes with metal ions is a significant aspect of its chemical profile.

Piperazine and its derivatives are known to be effective ligands for the formation of metal complexes. electrochemsci.org For example, N,N'-bis(2-hydroxyethyl)piperazine has been studied for its complex formation with alkaline-earth(II), praseodymium(III), nickel(II), copper(II), and zinc(II) ions. Potentiometric studies have indicated the formation of various complex species.

The structural arrangement of the donor atoms in this compound and its derivatives can create a "pocket" that is suitable for coordinating with metal ions. The piperazine ring's conformational flexibility allows it to adopt geometries that facilitate complexation. The stability of these metal complexes is an important characteristic, and for some macrocyclic ligands containing piperazine, the stability constants with transition metal ions have been determined to follow the Irving-Williams series.

Role of 2 Piperazineethanol As a Versatile Chemical Intermediate

Precursor in the Synthesis of Diverse Organic Scaffolds

2-Piperazineethanol acts as a foundational precursor in the construction of various organic scaffolds, particularly those with complex structures. Its piperazine (B1678402) core offers a rigid framework, while the hydroxyethyl (B10761427) substituent provides a reactive handle for further derivatization solubilityofthings.com. This allows for the introduction of diverse functional groups and the expansion of molecular complexity. For instance, piperazine derivatives, including those potentially derived from this compound, are widely found in commercially available compounds and bioactive molecules, showcasing their significance in drug discovery and chemical space exploration rsc.orgnih.gov. The ability to modify the hydroxyethyl group or introduce other substituents onto the piperazine ring enables researchers to tailor the compound's properties for specific applications chemblink.com.

Building Block for Nitrogen-Containing Heterocycles Beyond Piperazine

While this compound itself is a piperazine derivative, its reactive functionalities enable its use as a building block for synthesizing other nitrogen-containing heterocycles or for incorporating heterocyclic motifs into larger molecules. The amine groups on the piperazine ring can undergo various reactions, such as alkylation, acylation, and condensation, to form new ring systems or to append the piperazine structure to other heterocyclic scaffolds. Nitrogen heterocycles, in general, are recognized as critical components in drug design due to their structural variability and ability to fine-tune biological properties msesupplies.com. The presence of the hydroxyl group also allows for reactions that can lead to the formation of different ring sizes or the incorporation of the piperazine-ethanol moiety into complex heterocyclic systems, thereby expanding the diversity of accessible chemical structures solubilityofthings.com.

Intermediate in Fine Chemical Synthesis and Specialty Chemical Production

This compound is extensively utilized as an intermediate in the production of fine chemicals and specialty chemicals, which are high-purity, specialized substances often manufactured for specific applications curiaglobal.comlanxess.com. Its role in these industries is critical due to its ability to impart desirable properties to the final products.

The compound is employed in the manufacture of:

Surfactants: Its amphipathic nature makes it suitable for developing surface-active agents chemblink.commallakchemicals.comfishersci.ca.

Chelating Agents: this compound can form stable complexes with metal ions, making it valuable in formulations for water treatment and industrial cleaning to prevent mineral deposition and control scale formation chemblink.com.

Corrosion Inhibitors: It is used in the preparation of substances that protect materials from corrosion chemblink.commallakchemicals.comfishersci.ca.

Polyurethane Catalysts: this compound serves as an intermediate in the synthesis of catalysts essential for polyurethane production mallakchemicals.comfishersci.ca.

Synthetic Fibers: It contributes to the manufacturing process of various synthetic fibers mallakchemicals.comfishersci.ca.

Pharmaceutical Compounds: It is a key intermediate in the preparation of a wide range of pharmaceutical compounds, including neuroleptic agents, antimicrobial agents, and anticancer compounds chemblink.comsolubilityofthings.commallakchemicals.comfishersci.ca. Its amine functionality allows it to participate in reactions yielding biologically active molecules chemblink.com.

Ion Exchange Resins: Its ability to interact with various ions makes it useful in creating resins for water purification chemblink.com.

Polymeric Materials: this compound can be used to prepare polyamine-based polymers with properties such as flexibility, adhesion, and environmental resistance, finding applications in coatings, adhesives, and sealants chemblink.com.

The diverse applications of this compound as an intermediate in fine and specialty chemical synthesis are summarized in the table below:

| Application Area | Specific Products/Functions | Key Properties Imparted |

| Industrial Chemicals | Surfactants chemblink.commallakchemicals.comfishersci.ca | Surface activity |

| Chelating Agents chemblink.com | Metal complexation, scale control | |

| Corrosion Inhibitors chemblink.commallakchemicals.comfishersci.ca | Material protection | |

| Polyurethane Catalysts mallakchemicals.comfishersci.ca | Catalytic activity in polymer production | |

| Ion Exchange Resins chemblink.com | Ion interaction for purification | |

| Materials Science | Synthetic Fibers mallakchemicals.comfishersci.ca | Material properties for textiles |

| Polymeric Materials chemblink.com | Flexibility, adhesion, environmental resistance | |

| Pharmaceuticals | Neuroleptic Agents mallakchemicals.com | Biological activity for central nervous system |

| Antimicrobial Agents chemblink.com | Biological activity against microbes | |

| Anticancer Compounds chemblink.com | Biological activity against cancer cells | |

| General Pharmaceutical Compounds chemblink.comsolubilityofthings.commallakchemicals.comfishersci.ca | Enhanced biological activity, drug development |

Applications of 2 Piperazineethanol in Materials Science and Industrial Processes

Polymer Chemistry and Advanced Materials Development

2-Piperazineethanol plays a multifaceted role in polymer chemistry, contributing to the synthesis and modification of advanced materials.

This compound, or its derivative 1-piperazineethanol, serves as a monomer in various polymerization reactions. For instance, it can polymerize with compounds like 2-methylpropanal to yield polymers that exhibit tunable properties, including molecular weight, solubility, and degradation rate ontosight.ai. These polymers hold potential for applications in sophisticated areas such as drug delivery systems, tissue engineering, and biomedical devices ontosight.ai. The compound's ability to act as a building block contributes to the development of polymers with enhanced properties and functionalities solubilityofthings.com.

This compound is integral to the synthesis of various polymer architectures, including polyurethanes and other functional polymers.

Polyurethanes: The compound is employed as an intermediate in the manufacturing process of polyurethane catalysts mallakchemicals.comtheoremchem.com. Polyurethanes are a broad class of polymers formed by the reaction of polymeric isocyanates with polyols wikipedia.org. By contributing to the catalysts used in their production, this compound indirectly but significantly influences the characteristics and performance of polyurethane materials.

Functional Polymers: Polymers derived from this compound, such as those formed through its polymerization with 2-methylpropanal, are considered functional polymers due to their precisely controllable properties ontosight.ai. These materials are designed for specific advanced applications, including drug delivery and tissue engineering, where tailored behavior and responsiveness are critical ontosight.ai.

This compound contributes to the fabrication of advanced materials, including nanomaterials and composite structures. Its derivatives are relevant in the context of "Nano Materials" theoremchem.com. Furthermore, compounds structurally related to piperazineethanol have been noted in the fabrication of composite structures, such as those used in electro-depositable corrosion-resistant primers wikimedia.org. The crosslinking capabilities that this compound can facilitate are fundamental for strengthening the fibers and matrices in composite materials, including fiberglass and carbon fiber hengdasilane.com.

Solvent Applications in Chemical Engineering

This compound also finds significant application as a solvent in various chemical engineering processes.

N-(2-Hydroxyethyl)piperazine, a common name for this compound, is utilized as a solvent in gas absorption and separation technologies, particularly for carbon dioxide (CO2) capture nih.govxinovaenvironment.com. The mechanism involves the compound's alkalinity, which enables it to react with acidic CO2 gas to form carbonate amine salts or amino formate (B1220265) salts xinovaenvironment.com. These compounds are soluble in water, facilitating the absorption of CO2 from gas streams xinovaenvironment.com. The captured CO2 can then be released through heating and desorption, allowing for the regeneration and reuse of the solvent xinovaenvironment.com. This makes this compound suitable for large-scale industrial applications, such as absorbing CO2 from flue gases in coal-fired power plants, steel plants, and cement production facilities xinovaenvironment.com. Piperazine (B1678402) and its derivatives are recognized for their effectiveness in CO2 capture, demonstrating high reaction rates with CO2 e3s-conferences.orgrsc.org.

Data on the reaction rates of various amine solvents with CO2 highlight the efficiency of piperazine, a related compound, in absorption processes.

Table 1: CO2 Reaction Rates of Amine Solvents at 25°C e3s-conferences.org

| Amine Solvent | Reaction Rate (m³/s/kmol) |

| MEA | 7,000 |

| AEEA | 12,100 |

| PZ | 53,700 |

The aggregated U.S. production volume of 1-Piperazineethanol further underscores its industrial relevance.

Table 2: Aggregated U.S. Production Volume of 1-Piperazineethanol nih.gov

| Year | Production Volume (lb) |

| 2016 | 1,000,000 - <10,000,000 |

| 2017 | 100,000 - <500,000 |

| 2018 | 500,000 - <1,000,000 |

| 2019 | 500,000 - <1,000,000 |

Mechanistic and Kinetic Investigations of 2 Piperazineethanol Reactions

Reaction Kinetics and Determination of Rate Laws

The study of reaction kinetics involves determining the rate at which chemical reactions proceed and how these rates are influenced by reactant concentrations, temperature, and other factors. For reactions involving 2-Piperazineethanol, kinetic investigations would typically aim to establish the rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reacting species. Generally, for a reaction A + B → Products, the rate law is expressed as Rate = k[A]^m[B]^n, where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to reactants A and B, respectively fishersci.at.

Experimental methods for determining rate laws include the method of initial rates and the integrated rate law method fishersci.atnih.gov. In the method of initial rates, the initial reaction rate is measured at varying initial concentrations of reactants, allowing the determination of individual reaction orders. The integrated rate law method involves monitoring the concentration of a reactant or product over time and fitting the data to integrated rate equations for different reaction orders (e.g., zeroth, first, or second order) nih.govuni.luchem-tools.com.

While specific kinetic parameters for reactions where this compound is the primary subject of study are not widely reported, its chemical functionalities suggest its participation in reactions like nucleophilic substitutions and reductive aminations. For instance, the piperazine (B1678402) nitrogen atoms can act as nucleophiles, and the hydroxyl group can undergo typical alcohol reactions. The kinetics of such general reaction types are well-established, but detailed rate constants and orders specifically for this compound in these contexts would require dedicated experimental investigation.

Interestingly, 1-Piperazineethanol (a synonym for this compound) has been identified as a degradation product in studies concerning the thermal degradation of other amines, such as 2-aminoethylethanolamine (AEEA), in CO2 capture processes nist.govamericanelements.comuni.lu. This observation implies a kinetic pathway for its formation, suggesting that its presence and concentration are governed by the kinetics of the larger degradation system. For example, in the degradation of AEEA in the presence of CO2, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) was found to be the most abundant degradation product, and 1-Piperazineethanol (HEP) was also identified nist.govamericanelements.com. This demonstrates that this compound is part of complex reaction networks, and its formation or consumption within these networks would follow specific kinetic profiles.

Elucidation of Reaction Mechanisms through Experimental and Spectroscopic Techniques

Elucidating reaction mechanisms involves detailing the step-by-step molecular transformations that occur during a chemical reaction. This often requires a combination of experimental techniques and spectroscopic analyses. Common experimental approaches include varying reaction conditions, isotopic labeling studies, and trapping experiments to identify transient species nih.gov.

Spectroscopic techniques are indispensable tools for identifying and characterizing reactants, products, and intermediates, thereby providing crucial evidence for proposed reaction mechanisms ontosight.ai.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are widely used for the comprehensive structural elucidation of organic compounds, including this compound and its derivatives or degradation products. NMR can provide detailed information about the connectivity of atoms and functional groups, which is vital for confirming proposed structures in a reaction pathway.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF/MS) are highly effective for identifying and quantifying components in complex reaction mixtures. In the context of this compound, these methods have been instrumental in identifying it as a degradation product of AEEA, allowing researchers to map out the degradation pathways of the parent amine nist.govamericanelements.com. The ability to detect and characterize degradation products provides direct evidence for the mechanistic steps involved.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the presence or disappearance of specific functional groups during a reaction, providing insights into bond formation and cleavage. While not always suitable for highly transient species, it can be valuable for observing changes in bulk reaction mixtures.

The identification of 1-Piperazineethanol (HEP) as a degradation product of AEEA in CO2 capture systems using GC-MS and LC-QTOF/MS exemplifies how these spectroscopic methods contribute to understanding reaction mechanisms nist.govamericanelements.com. By analyzing the evolving composition of the reaction mixture, researchers can infer the sequence of events and the types of transformations occurring.

Identification and Characterization of Reaction Intermediates and Transition States

In a multi-step reaction, intermediates are distinct chemical species that are formed and consumed during the course of the reaction, existing for a relatively longer lifetime than transition states wikipedia.orgchemspider.com. Transition states, on the other hand, are fleeting, high-energy configurations of atoms that represent the point of maximum energy along a reaction pathway, where bonds are partially broken and formed wikipedia.orgchemspider.comjkchemical.com. Direct experimental observation of transition states is extremely challenging due to their transient nature, but their properties can be inferred from kinetic data and computational studies jkchemical.com. Intermediates, being more stable, can often be isolated or detected using various spectroscopic techniques fishersci.be.

For this compound, its role as an "intermediate" in synthetic pathways means it is consumed to form a final product, or conversely, its identification as a "degradation product" (e.g., in amine degradation studies) means it is formed from a precursor and can itself be further transformed. For example, in the thermal degradation of AEEA, 1-Piperazineethanol (HEP) is identified as one of the degradation products, suggesting it is a stable intermediate or end-product in that specific degradation pathway nist.govamericanelements.com.

Computational chemistry, particularly quantum mechanical calculations, plays a significant role in modeling reaction energy profiles, predicting the structures of transition states, and calculating activation energies nist.gov. These theoretical studies complement experimental findings by providing a molecular-level understanding of the reaction pathway, even when experimental characterization of transient species is difficult. For instance, computational studies were used to calculate the reaction energy for the formation of HEIA from AEEA, providing insights into the energetics of the degradation mechanism nist.gov.

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions exert a profound influence on both the rate and the mechanistic pathway of chemical reactions. Key factors include temperature, pH, solvent, and the presence of catalysts or other chemical species.

Temperature: Temperature is a critical factor influencing reaction rates, with higher temperatures generally leading to increased kinetic energy and more frequent, energetic collisions, thus accelerating reactions uni.lu. In the context of amine degradation, including those where this compound is involved or formed, elevated temperatures are known to significantly impact the extent and nature of degradation products nist.govuni.lu. For example, studies on 2-ethanolamine (MEA) degradation show that increasing temperature has a higher impact on amine loss than increasing oxygen concentration uni.lu.

Solvent: The choice of solvent can influence reaction rates and pathways by affecting reactant solubility, stabilizing intermediates or transition states, and participating in the reaction as a reactant or catalyst. The polarity and protic/aprotic nature of the solvent are particularly important for reactions involving charged species or hydrogen bonding.

Presence of Other Compounds and Catalysis: The presence of other chemical species, even in small amounts, can drastically alter reaction mechanisms. In the degradation of amines used for CO2 capture, the presence of CO2 itself is a crucial factor that initiates and influences the degradation pathways, leading to the formation of various products, including 1-Piperazineethanol nist.govamericanelements.com. Catalysts, by providing alternative reaction pathways with lower activation energies, can accelerate reactions and alter product selectivity ontosight.ai.

Advanced Analytical and Spectroscopic Characterization of 2 Piperazineethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, including 2-Piperazineethanol and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information on the connectivity and chemical environment of atoms within the molecule. For this compound (C₆H₁₄N₂O), characteristic signals are expected from the piperazine (B1678402) ring protons and carbons, as well as those from the ethanol (B145695) side chain.

Expected ¹H NMR Spectral Data for this compound The ¹H NMR spectrum of this compound would typically show distinct signals corresponding to the protons on the piperazine ring and the ethanol chain. The presence of nitrogen atoms and the hydroxyl group influences the chemical shifts of adjacent protons. For instance, protons on carbons alpha to nitrogen are generally deshielded compared to typical aliphatic protons, appearing in the δ 2.5-3.0 ppm range. The methylene (B1212753) protons adjacent to the hydroxyl group would also be deshielded, typically resonating around δ 3.5-3.8 ppm chemicalbook.comnih.govchemicalbook.com. The hydroxyl proton (O-H) and the N-H protons are exchangeable and their chemical shifts can vary significantly depending on concentration, solvent, and temperature, often appearing as broad singlets.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperazine CH₂ (α to N) | 2.5 - 3.0 | Multiplet | 8H |

| Ethanol CH₂ (α to N) | 2.5 - 3.0 | Triplet | 2H |

| Ethanol CH₂ (α to OH) | 3.5 - 3.8 | Triplet | 2H |

| O-H (hydroxyl) | Variable (1.5 - 5.5) | Broad Singlet | 1H |

| N-H (amine) | Variable (1.0 - 3.0) | Broad Singlet | 2H |

Expected ¹³C NMR Spectral Data for this compound The ¹³C NMR spectrum provides insights into the carbon skeleton. The carbons of the piperazine ring and the ethanol chain would exhibit characteristic chemical shifts. Carbons directly bonded to nitrogen or oxygen are typically deshielded.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Piperazine CH₂ (α to N) | 45 - 55 |

| Ethanol CH₂ (α to N) | 55 - 60 |

| Ethanol CH₂ (α to OH) | 60 - 65 |

NMR spectroscopy has been widely employed for the structural verification of piperazine derivatives, confirming the successful synthesis and the integrity of the piperazine ring and attached substituents ontosight.aihumanjournals.comontosight.ainih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and its derivatives, as well as providing crucial information about their fragmentation patterns. This fragmentation data serves as a unique fingerprint for structural elucidation and confirmation.

For this compound (C₆H₁₄N₂O), the molecular weight is 130.19 g/mol tcichemicals.comsigmaaldrich.com. In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is expected at m/z 130. Under electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be observed at m/z 131.11789 uni.lu.

Typical Fragmentation Pathways for this compound: The fragmentation of this compound in MS is influenced by the presence of the amine and hydroxyl functional groups. Common fragmentation pathways for amines and alcohols involve α-cleavage (cleavage of a bond adjacent to the heteroatom) and loss of small neutral molecules chemguide.co.uklibretexts.org.

α-Cleavage adjacent to the hydroxyl group: Loss of a CH₂OH radical (31 Da) could lead to a fragment ion.

α-Cleavage adjacent to the piperazine nitrogen: Cleavage of the C-C bond next to the nitrogen atom on the ethanol side chain or within the piperazine ring can lead to characteristic fragments. For 1-(2-Hydroxyethyl)piperazine, a top peak at m/z 99 and a second highest at m/z 56 have been observed in GC-MS, indicating specific fragmentation pathways nih.gov.

Loss of neutral molecules: Dehydration (loss of H₂O, 18 Da) is common for alcohols, and loss of ammonia (B1221849) or other small nitrogen-containing fragments can occur from the piperazine ring.

The precise fragmentation patterns are highly dependent on the ionization method and collision energy used nih.gov. Mass spectrometry, particularly when coupled with chromatography (e.g., GC-MS or LC-MS), is routinely used to confirm the identity and purity of piperazine compounds and their derivatives ontosight.aihumanjournals.comontosight.ainih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide unique "fingerprints" of a molecule, enabling the identification of functional groups and structural features. These techniques are invaluable for the characterization of this compound and its derivatives.

Characteristic Vibrational Bands for this compound:

O-H Stretching: The hydroxyl group (-OH) in this compound will typically show a broad, strong absorption band in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding. In the Raman spectrum, this band might be weaker or sharper depending on the extent of hydrogen bonding scifiniti.com.

N-H Stretching: The secondary amine (-NH-) within the piperazine ring will exhibit N-H stretching vibrations. In IR, this typically appears as one or two sharp to medium intensity bands in the 3300-3500 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching vibrations (from both the piperazine ring and the ethanol chain) are expected in the 2800-3000 cm⁻¹ region. Methylene (CH₂) groups usually show asymmetric and symmetric stretching bands.

C-N Stretching: C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ range, which can be complex due to the multiple C-N bonds in the piperazine ring.

C-O Stretching: The C-O stretching vibration from the primary alcohol group is expected around 1050-1200 cm⁻¹.

Piperazine Ring Vibrations: The piperazine ring itself will contribute to a complex pattern of bending and stretching vibrations in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the piperazine moiety.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation in the solid state. While obtaining single crystals suitable for X-ray diffraction can be challenging for all compounds, it has been successfully applied to this compound derivatives.

When a crystalline sample of this compound or its derivative is available, X-ray crystallography can reveal:

Molecular Geometry: The exact arrangement of atoms in space, including the conformation of the piperazine ring (e.g., chair or boat) and the orientation of the ethanol side chain.

Bond Lengths and Angles: Highly accurate measurements of interatomic distances and angles, which provide insights into electronic structure and bonding.

Intermolecular Interactions: Details of hydrogen bonding networks (involving the hydroxyl and amine groups) and other non-covalent interactions that influence crystal packing and physical properties.

Polymorphism: Identification of different crystalline forms (polymorphs), which can have significant implications for physical properties like solubility and melting point.

Studies on related piperazine-ethanol derivatives have utilized X-ray crystallography to confirm their solid-state structures and understand their molecular architecture vulcanchem.comresearchgate.netontosight.ailookchem.comevitachem.com. This technique is particularly valuable for confirming the absolute configuration of chiral derivatives and for understanding the supramolecular organization within the crystal lattice.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the purity assessment, quantitative analysis, and separation of this compound from mixtures or its derivatives.

Gas Chromatography (GC): GC is widely used for volatile and thermally stable compounds. For this compound, which is a liquid with a boiling point of 246 °C sigmaaldrich.com, GC is a suitable method for purity determination.

Purity Assessment: GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) (GC-MS), can quantify the percentage of this compound in a sample and detect impurities nih.govtcichemicals.comtcichemicals.com. For instance, 1-(2-Hydroxyethyl)piperazine is typically assessed for purity using GC, with reported purities often exceeding 99.0% tcichemicals.comtcichemicals.com.

Conditions: Typical GC conditions for piperazine compounds involve non-polar or slightly polar stationary phases (e.g., 5% phenyl/95% methyl silicone column) and temperature programming to ensure adequate separation of components unodc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. It is extensively used for the analysis of piperazine and its derivatives.

Purity and Quantitative Analysis: HPLC, often with UV detection, is employed for the quantitative analysis and purity assessment of piperazine derivatives in various matrices, including active pharmaceutical ingredients and formulations ontosight.aihumanjournals.comontosight.airesearchgate.netnih.govijper.org.

Detection: While piperazine itself is not strongly UV active, necessitating alternative detection techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netsielc.com, many of its derivatives incorporate chromophores that allow for UV detection. Derivatization strategies can also be employed to enable UV detection for non-UV active piperazine compounds researchgate.net.

Separation: Reverse-phase HPLC with C18 columns is commonly used for piperazine derivatives unodc.orgijper.org. The mobile phase typically consists of an aqueous buffer (e.g., containing sodium hexylammonium phosphate (B84403) or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) unodc.orgijper.org. The pH of the mobile phase is critical for controlling the ionization state of the amine groups and thus influencing retention and separation.

Chromatographic methods are indispensable for quality control, process monitoring during synthesis, and the analysis of this compound and its diverse derivatives in research and industrial settings.

Computational Chemistry and Theoretical Investigations of 2 Piperazineethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution, molecular orbitals, and associated energies.

For molecules containing the piperazine (B1678402) ring, such as 2-Piperazineethanol, the nitrogen atoms significantly influence the electronic structure. The lone pair of electrons on each nitrogen atom makes them potential sites for protonation and nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific quantum chemical studies on this compound are not abundant in publicly accessible literature, data from closely related compounds like 1,4-Bis(2-hydroxyethyl)piperazine can provide valuable insights. In a study on this related molecule, the calculated total energy, HOMO and LUMO energies, and dipole moment were reported, offering a glimpse into the electronic characteristics that this compound might also exhibit. ekb.eg

Table 1: Calculated Electronic Properties of 1,4-Bis(2-hydroxyethyl)piperazine

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -611.8 |

| HOMO Energy (eV) | -8.7 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 2.5 |

Note: Data is for 1,4-Bis(2-hydroxyethyl)piperazine and serves as an illustrative example. ekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has a rotatable hydroxyethyl (B10761427) side chain, MD simulations can reveal the preferred conformations in different environments.

The piperazine ring itself can adopt several conformations, with the chair form being the most stable. The orientation of the hydroxyethyl group relative to the ring (axial vs. equatorial) is a key conformational feature. A study on 2-substituted piperazines found that the axial conformation is generally preferred. nih.gov For ether-linked compounds, the axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov

MD simulations can also elucidate how this compound interacts with other molecules, including solvents and other chemical species. These simulations model the forces between atoms to predict how molecules will move and interact. nih.gov Understanding these interactions is crucial in various applications, such as in the design of solvents for carbon capture, where piperazine derivatives are often used. researchgate.net For instance, MD simulations have been used to investigate the interactions between drug molecules and polymers, highlighting the formation of hydrogen bonds. nih.gov

Table 2: Factors Influencing Conformational Preference in 2-Substituted Piperazines

| Factor | Influence on Conformation |

|---|---|

| Steric Hindrance | Can favor the less bulky equatorial position for substituents. |

| Intramolecular Hydrogen Bonding | Can stabilize the axial conformation, particularly for ether-linked substituents. nih.gov |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium. njit.edu |

Note: This table is based on general findings for 2-substituted piperazines.

Density Functional Theory (DFT) Studies for Reaction Pathways and Thermochemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to study chemical reactions. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms.

For piperazine and its derivatives, DFT has been employed to study their reactions with carbon dioxide (CO2), a process relevant to carbon capture technologies. These studies have elucidated the reaction mechanisms, including the formation of carbamates, and have provided thermochemical data such as the enthalpy of reaction. frontiersin.orgfrontiersin.org For example, DFT calculations have been used to investigate the interaction between piperazine and other amines in blended solvent systems. researchgate.net

Table 3: Illustrative Application of DFT in Studying Piperazine-CO2 Reactions

| Studied Aspect | DFT Findings |

|---|---|

| Reaction Mechanism | Elucidation of the zwitterion mechanism for carbamate (B1207046) formation. |

| Thermochemistry | Calculation of reaction enthalpies and Gibbs free energies. acs.org |

| Activation Energies | Determination of the energy barriers for different reaction steps. |

Note: This table illustrates the application of DFT to the parent compound, piperazine.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physical and chemical properties of compounds based on their molecular structure. arxiv.orgresearchgate.net QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property. arxiv.org

For this compound, QSPR models could be developed to predict a range of physical properties without the need for experimental measurements. These properties could include boiling point, melting point, viscosity, and density. The development of a QSPR model involves several steps: selecting a dataset of compounds with known properties, calculating a variety of molecular descriptors, selecting the most relevant descriptors, and then using statistical methods like multiple linear regression to build the model. nih.gov

While specific QSPR models for this compound were not found in the reviewed literature, the known physical properties of this compound could be used to develop such models. For example, the experimentally determined boiling point of 242-246°C and melting point of -39°C could serve as data points in a larger dataset of piperazine derivatives to build a predictive QSPR model. mallakchemicals.com

Table 4: Physical Properties of this compound and Potential for QSPR Modeling

| Property | Experimental Value | Potential for QSPR Modeling |

|---|---|---|

| Boiling Point | 242-246 °C mallakchemicals.com | High - can be correlated with descriptors related to molecular size, shape, and polarity. |

| Melting Point | -39 °C mallakchemicals.com | Moderate - often more challenging to predict than boiling point due to crystal packing effects. |

| Density | 1.060 g/cm³ mallakchemicals.com | High - can be modeled using descriptors related to molecular volume and mass. |

| Solubility | Soluble in water, ethanol (B145695), acetone, & ether benzene (B151609) mallakchemicals.com | Moderate to High - can be modeled using descriptors related to polarity and hydrogen bonding capacity. |

Emerging Research Frontiers and Future Perspectives in 2 Piperazineethanol Chemistry

Exploration of Unconventional Synthetic Pathways

While traditional syntheses of 2-piperazineethanol often rely on the reaction of piperazine (B1678402) with ethylene (B1197577) oxide, the field is moving towards more innovative and sustainable methods that offer improved efficiency, safety, and atom economy. routledge.com These emerging pathways are characterized by the use of alternative feedstocks and advanced process technologies, such as flow chemistry and microwave-assisted synthesis.

A significant area of research involves developing piperazine-free synthetic routes to avoid the handling of piperazine, which can be a difficult and expensive process to manage in excess. specialchem.com One such unconventional approach is the simultaneous reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213). specialchem.com This method, conducted in a hydrogen atmosphere over a specialized nickel-copper-chromium catalyst, directly constructs the this compound molecule from more readily available acyclic precursors. specialchem.com Another innovative route involves the reaction of triethanolamine (B1662121) with ammonia (B1221849) in the presence of hydrogen and a heterogeneous catalyst, again bypassing the need for a pre-formed piperazine ring. routledge.com

Modern synthetic technologies are also being leveraged to enhance the production of piperazine derivatives. Flow chemistry, for instance, offers superior control over reaction parameters, leading to improved safety and consistency, which is particularly beneficial for industrial-scale manufacturing. mit.eduresearchgate.net The synthesis of complex piperazine-containing active pharmaceutical ingredients has been successfully demonstrated in continuous flow reactors, suggesting a promising future for applying this technology to the synthesis of key intermediates like this compound. mit.edu Furthermore, microwave-assisted synthesis has been shown to accelerate reactions involving piperazine derivatives, potentially leading to more efficient and rapid production methods. biointerfaceresearch.com These advanced synthetic strategies represent a paradigm shift, moving away from conventional batch processing towards safer, more efficient, and continuous manufacturing protocols.

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Alkylation | Piperazine, Ethylene Oxide | Standard batch reaction | Well-established method | routledge.com |

| Reductive Alkylation/Cyclization | Monoethanolamine, Diethanolamine | Hydrogen atmosphere, Ni/Cu/Cr catalyst | Piperazine-free route, utilizes alternative feedstocks | specialchem.com |

| Aminating Hydrogenation | Triethanolamine, Ammonia | Hydrogen atmosphere, heterogeneous catalyst | Piperazine-free route | routledge.com |

| Flow Chemistry / Microwave Assistance | Various (applicable to multiple routes) | Continuous flow reactors or microwave irradiation | Enhanced safety, improved process control, potential for higher throughput and efficiency | mit.edubiointerfaceresearch.com |

Development of Novel Applications in Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the circular economy—which emphasize waste reduction, energy efficiency, and the use of renewable resources—are guiding new applications for this compound. The most prominent of these is its use in carbon capture, utilization, and storage (CCUS) technologies.

Amine scrubbing is a leading technology for capturing carbon dioxide (CO₂) from industrial flue gas. researchgate.netresearchgate.net Aqueous solutions of this compound have been identified as a highly promising solvent for this purpose. researchgate.netijcrcps.com It offers several distinct advantages over traditional solvents like monoethanolamine (MEA) and even its parent compound, piperazine (PZ). researchgate.netijcrcps.com Notably, this compound has a high boiling point and low volatility, which significantly reduces solvent loss into the atmosphere during the CO₂ absorption-regeneration cycle. researchgate.netijcrcps.com This thermal stability also means that less energy is required to regenerate the solvent, a major cost and energy bottleneck in the carbon capture process. nih.gov

Research has shown that the energy required for solvent regeneration (reboiler duty) using this compound can be substantially lower than for conventional amines. One study demonstrated that the lowest reboiler energy consumption for this compound was 3.018 GJ/tCO₂, which is approximately 11.6% lower than MEA and 35.2% lower than piperazine. nih.gov Its cyclic capacity for CO₂ absorption is also significantly higher than that of piperazine. ijcrcps.comnih.gov These properties make this compound a more sustainable and economically viable option for large-scale industrial carbon capture. nih.gov

This application aligns perfectly with the circular economy model. The robust and stable nature of this compound allows it to be efficiently recycled in a closed-loop system, minimizing waste. specialchem.com Furthermore, the captured CO₂, rather than being a waste product, can be utilized as a C1 feedstock for the synthesis of fuels and value-added chemicals, thereby closing the carbon loop. libretexts.org

| Amine Solvent | Key Performance Metric | Value/Comparison | Advantage | Reference |

|---|---|---|---|---|

| This compound (HEPZ) | Lowest Reboiler Energy | 3.018 GJ/tCO₂ | ~35.2% lower than PZ; ~11.6% lower than MEA | nih.gov |

| Cyclic Capacity | 64.7% higher than PZ | Higher efficiency per unit of solvent | ijcrcps.comnih.gov | |

| Volatility / Solvent Loss | Very low due to high boiling point (246°C) | Reduced operational costs and environmental emissions | researchgate.netresearchgate.net | |

| Piperazine (PZ) | Reboiler Energy | Higher than HEPZ | Less energy efficient regeneration | nih.gov |

| Monoethanolamine (MEA) | Reboiler Energy | Higher than HEPZ | Higher energy consumption for regeneration | nih.gov |

Integration of this compound in Advanced Chemical Technologies

The unique molecular structure of this compound makes it an ideal component for integration into advanced chemical technologies, including continuous manufacturing processes and the synthesis of functional materials.

In the realm of pharmaceutical and fine chemical production, there is a significant shift from traditional batch manufacturing to continuous manufacturing, which often relies on flow chemistry. researchgate.netmdpi.comnist.gov This technology utilizes small-scale reactors for continuous processing, offering enhanced safety, precise process control, and improved product consistency. As a key building block for numerous active pharmaceutical ingredients (APIs), this compound is a prime candidate for syntheses designed for continuous flow platforms. researchgate.netmdpi.com The successful synthesis of complex piperazine-containing drugs in flow systems highlights the feasibility and advantages of integrating intermediates like this compound into these modern, automated production lines. mit.edu

Beyond its role as an intermediate, this compound is being explored as a precursor for advanced functional materials. Its two reactive sites—the piperazine nitrogen and the hydroxyl group—allow it to act as a versatile linker or monomer in polymerization reactions. researchgate.net This has led to its use in developing specialized polymers and nanomaterials with enhanced properties. researchgate.net For example, the piperazine moiety is a promising structural component for creating materials with aggregation-induced emission (AIE) properties. nih.gov AIE materials are highly fluorescent in an aggregated state and have applications in fields such as bio-imaging, chemical sensing, and photodynamic therapy. The functional handles on this compound provide a straightforward way to incorporate the piperazine core into larger, complex AIE-active molecules and polymers.

Furthermore, its application in carbon capture can be viewed as the first stage of an integrated catalytic system. In a capture-and-utilization (CCU) framework, the CO₂ captured by this compound serves as a feedstock for subsequent catalytic conversions into valuable products like ethanol (B145695), methanol, or polymers, seamlessly connecting separation technology with advanced catalysis.

| Advanced Technology | Role of this compound | Key Benefits and Potential Impact | Reference |

|---|---|---|---|

| Continuous Manufacturing (Flow Chemistry) | Versatile building block and intermediate | Enables safer, more efficient, and scalable synthesis of pharmaceuticals and fine chemicals. | mit.eduresearchgate.net |

| Advanced Functional Materials | Bifunctional monomer/linker | Precursor for specialized polymers, nanomaterials, and Aggregation-Induced Emission (AIE) materials for sensing and biomedical applications. | researchgate.netnih.gov |

| Integrated Catalytic Systems (CCU) | CO₂ capture agent | Provides the crucial first step in a value chain that converts waste CO₂ into valuable chemicals and fuels. |

Interdisciplinary Research Directions in Chemical Science and Engineering

The future of this compound chemistry lies in highly interdisciplinary research that bridges fundamental chemical science with applied engineering fields. This collaborative approach is unlocking novel applications in materials science, environmental engineering, and biomedical science.

One significant area of interdisciplinary research is in materials science and corrosion engineering . The piperazine structure, with its nitrogen and oxygen heteroatoms, is known to be effective in preventing the corrosion of metals. researchgate.netijcrcps.com Derivatives of piperazine have shown high inhibition efficiency for mild steel in acidic environments, which are common in industrial processes. researchgate.netijcrcps.com Research in this area involves synthesizing novel derivatives of this compound and studying their adsorption behavior on metal surfaces through electrochemical and surface analysis techniques. This work combines organic synthesis, electrochemistry, and materials science to develop next-generation corrosion inhibitors for industrial applications. researchgate.net

In polymer science and engineering , the bifunctional nature of this compound makes it an excellent candidate as a cross-linking agent . mdpi.com Cross-linking is a critical process for converting linear polymers into robust, three-dimensional networks with enhanced mechanical strength and thermal stability. specialchem.commdpi.com Piperazine itself has been investigated as a cross-linking agent in the formation of advanced materials like polyimide aerogels. researchgate.net The hydroxyl group on this compound provides an additional reactive site, enabling the creation of more complex and tailored polymer networks for applications ranging from high-performance composites to hydrogels for biomedical use.

The nexus of environmental science and chemical engineering is powerfully demonstrated by the use of this compound in carbon capture, as detailed previously. This application is a prime example of how molecular-level chemical design can provide solutions to global environmental challenges, requiring collaboration between chemists who design the solvent and chemical engineers who design and optimize the large-scale industrial absorption and stripping columns.

Finally, a compelling frontier is emerging in pharmaceutical and biomedical science . The 1-(2-hydroxyethyl)piperazine scaffold has been identified as an essential component in the design of novel radioprotective agents. These compounds are intended to protect healthy tissues from the harmful effects of radiation during cancer therapy. This research direction combines synthetic chemistry, molecular modeling, radiobiology, and pharmacology to develop new therapeutic agents, showcasing a truly interdisciplinary effort to address critical needs in healthcare.

| Interdisciplinary Field | Specific Application | Contributing Disciplines | Potential Impact | Reference |

|---|---|---|---|---|

| Materials Science & Engineering | Corrosion Inhibition | Organic Chemistry, Electrochemistry, Materials Science | Development of durable, high-performance corrosion inhibitors for industrial infrastructure. | researchgate.netijcrcps.com |

| Polymer Science & Engineering | Cross-linking Agent | Polymer Chemistry, Materials Engineering | Creation of advanced polymers and aerogels with tailored mechanical and thermal properties. | specialchem.comresearchgate.net |

| Environmental Science & Engineering | CO₂ Capture Solvent | Chemical Engineering, Environmental Science, Thermodynamics | More efficient and sustainable technologies to mitigate greenhouse gas emissions. | researchgate.netnih.gov |

| Biomedical & Pharmaceutical Science | Scaffold for Radioprotective Agents | Medicinal Chemistry, Radiobiology, Pharmacology | New drugs to improve the safety and efficacy of cancer radiotherapy. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 2-Piperazineethanol?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution between piperazine and ethylene oxide under controlled alkaline conditions. Purification is achieved via fractional distillation (boiling point: 519.2 K) . For derivatives, dihydrochloride salts can be crystallized from ethanol to enhance purity, as seen in analogs like 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride .

Q. How is this compound characterized structurally and thermally?

- Methodological Answer : Structural confirmation requires a combination of NMR (¹H/¹³C) and mass spectrometry (electron ionization, m/z patterns). Thermodynamic properties, such as enthalpy of formation (ΔfH°liquid = -227.6 ± 1.1 kJ/mol), are determined via combustion calorimetry (Ccr method) . Differential scanning calorimetry (DSC) can validate phase transitions like boiling points and vaporization enthalpies .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

- Methodological Answer : Discrepancies in ΔfH° or ΔcH° values (e.g., ΔcH°liquid = -4134.3 ± 1.1 kJ/mol) may arise from calibration errors or impurities. Cross-validate using multiple techniques:

- Static bomb calorimetry for combustion enthalpy.

- Gas-phase measurements to isolate solvent effects.

- Compare results with computational models (e.g., group-additivity approaches) .

Q. What strategies optimize reaction yields for this compound derivatives in complex syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Use phase-transfer catalysts for biphasic reactions.

- Temperature control : Maintain <343 K to avoid side reactions, as higher temperatures degrade ethanolamine linkages .

Q. How do structural modifications (e.g., aromatic substitutions) affect this compound's bioactivity?

- Methodological Answer : Quantify structure-activity relationships (QSAR) using:

- In vitro assays : Test analogs (e.g., 1-(3,5-dimethoxybenzyl)-2-piperazineethanol ) for receptor binding or enzyme inhibition.

- Computational docking : Map steric and electronic effects of substituents (e.g., fluorine or thienyl groups ) on target interactions.

Q. What protocols ensure safe handling of this compound in toxicological studies?

- Methodological Answer : Follow tiered risk assessment:

- Acute toxicity : Use OECD Guideline 423 for oral LD50 in rodents.

- Metabolite profiling : LC-MS/MS identifies oxidative byproducts (e.g., piperazine-N-oxide).

- In vitro genotoxicity : Ames test with TA98 and TA100 strains .

Data Analysis & Validation

Q. How should researchers address variability in vaporization enthalpy (ΔvapH°) measurements?

- Methodological Answer : Variability (e.g., ΔvapH° = 77.3–78.8 kJ/mol ) arises from temperature gradients. Standardize protocols:

- Use dynamic gas saturation methods between 308–343 K.

- Validate with Clausius-Clapeyron equation using boiling point data .

Q. What statistical approaches are recommended for analyzing contradictory results in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.